molecular formula C16H21NO3 B11845964 tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 149353-74-2

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11845964
CAS No.: 149353-74-2
M. Wt: 275.34 g/mol
InChI Key: XQDUJZWTJFNNGP-UHFFFAOYSA-N
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Description

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.

    tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxylic acid.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the acetyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated compounds or substituted isoquinolines.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-1(2H)-carboxylate
  • tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Uniqueness

  • Structural Features : The specific positioning of functional groups in tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate might confer unique reactivity and properties.
  • Applications : Its unique structure might make it more suitable for certain applications compared to similar compounds.

Properties

CAS No.

149353-74-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 7-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11(18)13-6-5-12-7-8-17(10-14(12)9-13)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

XQDUJZWTJFNNGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

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